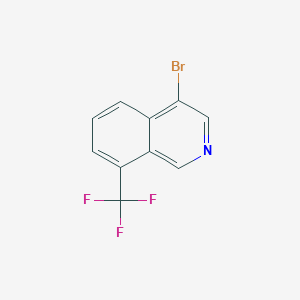

4-Bromo-8-(trifluoromethyl)isoquinoline

Description

Contextual Significance of Isoquinoline (B145761) Heterocycles in Synthetic Chemistry

Isoquinoline is a heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is the backbone of a vast number of natural alkaloids, such as papaverine (B1678415) and berberine, which exhibit a wide range of biological activities. mdpi.com In synthetic chemistry, the isoquinoline scaffold is considered a "privileged structure" due to its ability to bind to multiple biological targets. mdpi.com The development of synthetic methodologies to create functionalized isoquinolines is a vibrant area of research, with classic methods like the Bischler–Napieralski and Pictet-Spengler reactions being continually refined and supplemented by modern transition-metal-catalyzed approaches. mdpi.comorganic-chemistry.org

Strategic Importance of Halogenation and Trifluoromethylation in Chemical Design

The introduction of halogen atoms, such as bromine, and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry and materials science.

Halogenation , particularly bromination, can significantly alter the physicochemical properties of a molecule. The bromine atom can act as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions. researchgate.net This allows for the diversification of the isoquinoline core, a crucial step in the generation of compound libraries for drug discovery.

Trifluoromethylation has a profound impact on a molecule's biological and physical properties. The trifluoromethyl group is highly electronegative and lipophilic, which can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov The replacement of a methyl group with a trifluoromethyl group is a common tactic to block metabolic pathways and improve the pharmacokinetic profile of a drug. nih.gov

Fundamental Architectural Considerations of 4-Bromo-8-(trifluoromethyl)isoquinoline

The specific arrangement of the bromo and trifluoromethyl substituents on the isoquinoline framework of this compound is critical to its chemical character. The bromine atom at the C4-position and the trifluoromethyl group at the C8-position create a unique electronic and steric environment. This substitution pattern influences the molecule's reactivity, directing further chemical transformations and modulating its potential interactions with biological systems.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1780593-58-9 1stsci.com |

| Molecular Formula | C10H5BrF3N 1stsci.com |

| Molecular Weight | 276.05 g/mol 1stsci.com |

| SMILES | FC(F)(F)c1cccc2c1c(Br)cnc2 |

While detailed, peer-reviewed synthetic procedures and extensive research applications specifically for this compound are not broadly available in the public domain, its structural motifs suggest its potential as a valuable intermediate in the synthesis of more complex molecules. The principles of isoquinoline chemistry, coupled with the strategic functionalization of halogenation and trifluoromethylation, provide a strong rationale for its importance in the ongoing quest for novel and effective chemical compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-5-15-4-7-6(9)2-1-3-8(7)10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMSASSMSQZJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780593-58-9 | |

| Record name | 4-bromo-8-(trifluoromethyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 8 Trifluoromethyl Isoquinoline and Analogous Structures

Regioselective Functionalization Strategies at the Isoquinoline (B145761) Core

Achieving the desired 4,8-disubstitution pattern on an isoquinoline ring necessitates highly regioselective reactions. This section explores targeted strategies for introducing a bromine atom at the C-4 position and a trifluoromethyl group at the C-8 position.

Directed Bromination Techniques for C-4 Selectivity

The introduction of a bromine atom at the C-4 position of the isoquinoline nucleus can be accomplished through several methodologies. Direct bromination of isoquinoline is one possible route, though it may lead to a mixture of products. ontosight.ai More selective methods often rely on precursors that facilitate regioselective bromination.

A noteworthy approach involves the palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl (B1604629) azides. researchgate.netgoogle.com In this method, the presence of a palladium catalyst and a bromine source, such as copper(II) bromide (CuBr₂), directs the cyclization to yield 4-bromoisoquinolines with high selectivity. researchgate.netgoogle.com The reaction conditions can be tuned to favor the formation of either 4-bromoisoquinoline (B23445) or 4-bromoisoquinolone. researchgate.net

| Catalyst | Bromine Source | Additive | Solvent | Product | Reference |

| PdBr₂ | CuBr₂ | LiBr | MeCN | 4-Bromoisoquinoline | researchgate.net |

| PdBr₂ | CuBr₂ | HOAc | ClCH₂CH₂Cl | 4-Bromoisoquinolone | researchgate.net |

This table summarizes the conditions for the selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolone from 2-alkynyl benzyl azides.

Furthermore, the bromine atom at the C-4 position serves as a versatile handle for subsequent functionalization through cross-coupling reactions, such as Suzuki couplings, allowing for the introduction of various aryl groups. ontosight.ai

Methodologies for Site-Specific Trifluoromethylation at C-8

Directing a trifluoromethyl group to the C-8 position of the isoquinoline core is a significant synthetic hurdle. While methods for trifluoromethylation of isoquinolines at other positions, such as C-1, have been developed, C-8 functionalization remains less explored. acs.orgnih.gov

A plausible strategy for achieving C-8 trifluoromethylation is through Directed Ortho Metalation (DoM) . wikipedia.orgchem-station.comorganic-chemistry.org This technique involves the use of a directing metalation group (DMG) that positions a metal, typically lithium, at the adjacent ortho position. Subsequent quenching with an electrophilic trifluoromethylating agent can then install the CF₃ group. For the C-8 position of isoquinoline, a directing group would need to be strategically placed on the benzene (B151609) ring portion of the molecule. For instance, a suitable directing group at the C-7 position could facilitate lithiation at C-8. The choice of the directing group is crucial for the success of this approach. wikipedia.orgchem-station.comorganic-chemistry.org

Convergent and Divergent Synthetic Pathways

The construction of the 4-bromo-8-(trifluoromethyl)isoquinoline skeleton can be approached through both convergent and divergent strategies. Convergent syntheses involve the assembly of pre-functionalized fragments, while divergent approaches build upon a common intermediate to generate a library of analogs.

Multi-Step Approaches via Precursor Functionalization

Classic isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, are powerful tools for constructing the isoquinoline ring from appropriately substituted precursors. nih.govorganicreactions.orgwikipedia.orgnrochemistry.comwikipedia.orgquimicaorganica.orgresearchgate.netresearchgate.net

In the context of this compound, a Bischler-Napieralski reaction could be envisioned starting from a β-phenylethylamide precursor already bearing the trifluoromethyl group at the desired position. nrochemistry.comwikipedia.orgresearchgate.net For example, a β-(2-bromo-X-(trifluoromethyl)phenyl)ethylamine derivative could be acylated and then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline. Subsequent aromatization would yield the 8-(trifluoromethyl)isoquinoline (B3090082) core. The final bromination at the C-4 position would then afford the target molecule. The success of the Bischler-Napieralski reaction is often enhanced by the presence of electron-donating groups on the benzene ring. nrochemistry.com

The Pomeranz-Fritsch reaction provides an alternative route, typically involving the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.orgquimicaorganica.orgresearchgate.net A benzaldehyde (B42025) derivative with a trifluoromethyl group at the meta position relative to the aldehyde could serve as a starting material. After formation of the isoquinoline ring, regioselective bromination at C-4 would be the final step.

| Reaction | Precursor | Key Steps | Reference |

| Bischler-Napieralski | β-(Trifluoromethyl)phenylethylamide | Acylation, Cyclization, Aromatization, Bromination | nrochemistry.comwikipedia.orgresearchgate.net |

| Pomeranz-Fritsch | m-(Trifluoromethyl)benzaldehyde | Condensation with aminoacetal, Cyclization, Bromination | organicreactions.orgwikipedia.orgquimicaorganica.orgresearchgate.net |

This table outlines hypothetical multi-step synthetic approaches to this compound using classic named reactions.

Catalytic and Electrochemical Approaches in Synthesis

Catalysis and electrochemistry offer powerful and often more sustainable alternatives to traditional synthetic methods.

Catalytic approaches are central to many modern syntheses of isoquinolines. As previously mentioned, palladium catalysis is instrumental in the synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl azides. researchgate.netgoogle.com Palladium catalysts are also widely used in cross-coupling reactions to further functionalize the isoquinoline core. nih.govrsc.org Copper-catalyzed reactions are particularly relevant for trifluoromethylation. nih.govacs.orgrsc.orgrsc.org Various copper catalysts have been shown to effectively promote the trifluoromethylation of aromatic and heteroaromatic compounds using different trifluoromethylating agents.

Electrochemical synthesis is an emerging green technology in organic chemistry. researchgate.netresearchgate.net Electrochemical methods can be employed for the synthesis of isoquinoline derivatives, often under mild conditions and without the need for stoichiometric oxidants or reductants. researchgate.net While a specific electrochemical synthesis for this compound has not been reported, the general principles of electrosynthesis, such as electrogenerated bases or acids and electrochemically induced cyclizations, could potentially be applied to the construction of this molecule. researchgate.net

Transition Metal-Mediated Cross-Coupling Strategies

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex heterocyclic systems like isoquinolines. Palladium- and rhodium-catalyzed reactions, in particular, have been instrumental in developing routes to functionalized isoquinoline cores.

Palladium-catalyzed reactions provide a versatile approach for synthesizing 4-bromoisoquinoline derivatives. One effective strategy involves the intramolecular cyclization of o-alkynyl benzyl azides. researchgate.netgoogle.com In this method, the palladium catalyst facilitates an electrocyclic reaction that can be selectively tuned to produce either 4-bromoisoquinolines or 4-bromoisoquinolones depending on the reaction conditions. researchgate.net The use of a palladium(II) bromide catalyst in conjunction with copper(II) bromide as a bromine source and lithium bromide as an additive in acetonitrile (B52724) has been shown to selectively yield 4-bromoisoquinolines. researchgate.net This method is attractive as it directly installs the bromine atom at the C4-position during the cyclization process. researchgate.net

Another key palladium-catalyzed transformation is the Heck reaction, which can be used to functionalize a pre-existing 4-bromoisoquinoline core. organic-chemistry.orgwikipedia.orgnih.govyoutube.com This reaction couples the aryl bromide with an alkene, allowing for the introduction of various substituents at the C4-position, demonstrating the utility of the bromo-substituent as a synthetic handle for further diversification. wikipedia.orglibretexts.org

Rhodium-catalyzed C-H activation and annulation reactions have emerged as highly efficient, atom-economical methods for constructing substituted isoquinoline and isoquinolone scaffolds. acs.orgrsc.orgnih.govorganic-chemistry.org These processes typically involve the reaction of a substituted benzamide (B126) or ketoxime with an alkyne. nih.gov A rhodium(III) catalyst facilitates the activation of an ortho C-H bond on the benzene ring, which then undergoes annulation with the alkyne partner to build the isoquinoline ring system. nih.govrsc.org While not directly installing the bromo or trifluoromethyl groups, these methods provide access to highly decorated isoquinoline cores onto which these functionalities could be introduced in subsequent steps.

| Catalyst System | Substrates | Reaction Type | Key Features | Yield (%) |

|---|---|---|---|---|

| PdBr₂/CuBr₂/LiBr | o-Alkynyl benzyl azides | Brominative Cyclization | Direct synthesis of 4-bromoisoquinolines. researchgate.net | 72-78 |

| [RhCp*Cl₂]₂/AgSbF₆ | Benzamides and alkynes | C-H Activation/Annulation | Forms isoquinolone scaffolds. organic-chemistry.org | 39-96 |

| [Rh(cod)Cl]₂/dppf | Aromatic ketoximes and alkynes | C-H Activation/Annulation | Highly regioselective synthesis of isoquinolines. nih.gov | Good yields |

| Pd(OAc)₂/Ligand | 4-Bromoisoquinoline and alkenes | Heck Reaction | Functionalization at the C4-position. organic-chemistry.orgwikipedia.org | Varies |

Electrosynthetic Methods for Halogenation and Trifluoromethylation

Electrosynthesis offers a green and powerful alternative to traditional chemical redox reactions, avoiding the need for stoichiometric oxidants or reductants. rsc.org These methods have been successfully applied to both the halogenation and trifluoromethylation of aromatic and heterocyclic compounds, making them highly relevant for the synthesis of this compound.

Electrochemical methods can be employed for the direct halogenation of isoquinolines. A cost-effective, one-pot procedure for the selective C4-halogenation (including bromination) of the isoquinoline core has been developed. acs.org This strategy involves a dearomatization of the isoquinoline ring mediated by Boc₂O, followed by electrophilic halogenation and subsequent acid-promoted rearomatization to yield the 4-halogenated product with high site selectivity. acs.org

For the introduction of the trifluoromethyl group, electrochemical cathode reduction provides an efficient means to generate trifluoromethyl radicals from inexpensive and readily available reagents, such as IMDN-SO₂CF₃. rsc.orgrsc.org These electrochemically generated CF₃ radicals can then be trapped by suitable alkene substrates, initiating a radical cyclization cascade. rsc.orgresearchgate.net This process has been effectively used to synthesize trifluoromethyl-containing isoquinoline-1,3-diones and oxindoles. rsc.orgrsc.org The reaction proceeds under mild conditions without additional redox reagents and demonstrates good functional group tolerance. rsc.orgrsc.org Applying this logic, a precursor containing the 8-bromo-isoquinoline skeleton and a suitable alkene moiety could undergo electrochemical trifluoromethylation and cyclization to construct the target trifluoromethylated ring system.

| Methodology | Reagents/Conditions | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Electrochemical Trifluoromethylation/Cyclization | IMDN-SO₂CF₃, undivided cell, Pt anode, Fe cathode, constant current | Generates CF₃ radical for addition to an alkene, followed by cyclization. | Green synthesis, avoids chemical redox agents, good functional group tolerance. rsc.orgrsc.org | rsc.orgrsc.org |

| Boc₂O-Mediated Halogenation | Boc₂O, NBS (for bromination), then TFA | Direct C4-bromination of isoquinoline. | High C4-regioselectivity, one-pot procedure. acs.org | acs.org |

Radical-Based Annulation and Cyclization Processes

Radical reactions provide a unique set of transformations for bond formation and are particularly effective for installing trifluoromethyl groups and constructing heterocyclic rings. These methods often proceed through cascade mechanisms, rapidly building molecular complexity from simple precursors.

The synthesis of CF₃-containing heterocycles, including isoquinoline analogs, has been achieved through radical trifluoromethylation/cyclization cascades. nih.gov These reactions can be initiated by various means, including photoredox catalysis or chemical radical initiators. For instance, Togni's reagent can serve as a CF₃ radical precursor for the synthesis of 1-trifluoromethylated isoquinolines from β-aryl-α-isocyano-acrylates in the absence of a transition metal. researchgate.net Similarly, visible-light-induced photoredox catalysis has been used to generate CF₃ radicals that subsequently engage in cyclization with unsaturated hydrazones and oximes to form CF₃-containing heterocycles. nih.gov

Another powerful strategy involves the decarboxylative radical addition/cyclization reaction. researchgate.net This approach can be used to generate alkyl radicals from carboxylic acids, which then add to activated alkenes to initiate cyclization, providing an efficient route to complex structures like isoquinolinediones. researchgate.net A radical-triggered cyclization of o-alkenyl aromatic isocyanides has also been developed for the synthesis of trifluoromethyl-containing quinolines, a closely related heterocyclic system. researchgate.net This reaction proceeds under either copper or visible-light photoredox catalysis, demonstrating the versatility of radical pathways in constructing fluorinated N-heterocycles. researchgate.net These radical-based annulation strategies are highly promising for the construction of the 8-(trifluoromethyl)isoquinoline portion of the target molecule.

| Initiation Method | Radical Source | Substrate Type | Product | Key Features |

|---|---|---|---|---|

| Photoredox Catalysis (Visible Light) | CF₃SO₂Cl or Togni's Reagent | β-aryl-β,γ-unsaturated hydrazones/oximes | CF₃-containing dihydropyrazoles/isoxazolines. nih.gov | Mild conditions, high efficiency. |

| Chemical Initiation | Togni's Reagent | β-aryl-α-isocyano-acrylates | 1-Trifluoromethylated isoquinolines. researchgate.net | Transition-metal-free. |

| Copper/Photoredox Catalysis | CF₃I | o-Alkenyl aromatic isocyanides | 2-Trifluoromethyl-containing quinolines. researchgate.net | One-pot procedure, broad substrate scope. |

| Decarboxylation | Carboxylic Acids | Activated Alkenes | Isoquinolinediones. researchgate.net | Forms α-all-carbon quaternary centers. |

Chemical Reactivity and Transformative Potential of 4 Bromo 8 Trifluoromethyl Isoquinoline

Diversification through Cross-Coupling Reactions at the C-4 Bromine

The bromine atom at the C-4 position of 4-bromo-8-(trifluoromethyl)isoquinoline is strategically positioned for a wide range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for their reliability, functional group tolerance, and the ability to construct complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds. berkeley.eduorganic-chemistry.org In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C-4 position. The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts derived from Palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands, a base (e.g., K₃PO₄, Cs₂CO₃), and a suitable solvent like 1,4-dioxane (B91453) or toluene. mdpi.com

The electron-deficient nature of the isoquinoline (B145761) ring, enhanced by the C-8 trifluoromethyl group, generally makes the C-4 bromine atom an excellent substrate for the initial oxidative addition step in the catalytic cycle. The reaction proceeds by coupling the isoquinoline unit with an organoboron reagent, typically an aryl or heteroaryl boronic acid or boronate ester. This methodology provides a direct route to 4-aryl-8-(trifluoromethyl)isoquinolines, which are of interest for their potential applications in medicinal chemistry and materials science. While specific studies on this compound are not extensively documented, the successful application of Suzuki-Miyaura coupling to analogous bromo-aza-aromatic systems is well-established. mdpi.com Electron-rich boronic acids tend to give good to better yields in these couplings.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aza-Aromatics

| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 60 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 80 |

| 4-bromo-1,8-naphthalimide | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 77 (Microwave) |

This table presents data from analogous systems to illustrate typical reaction conditions. mdpi.commdpi.com

Olefination and Alkynylation via Heck and Sonogashira Protocols

The introduction of unsaturated carbon chains at the C-4 position can be effectively achieved through Heck and Sonogashira coupling reactions.

The Mizoroki-Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, typically with trans stereochemistry. acs.orgrsc.org This palladium-catalyzed reaction involves the reaction of this compound with various alkenes, such as acrylates, styrenes, or other vinyl compounds, in the presence of a base. This protocol provides a pathway to 4-alkenyl-8-(trifluoromethyl)isoquinolines, which can serve as versatile intermediates for further synthetic manipulations. researchgate.net

The Sonogashira coupling is a highly reliable method for forming a bond between an C(sp²) carbon of an aryl halide and a C(sp) carbon of a terminal alkyne. organic-chemistry.orgscirp.orgorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper(I) species, allows for the direct alkynylation of the C-4 position. Studies on the closely related substrate 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) have demonstrated that Sonogashira reactions proceed efficiently to yield various bis-alkynylated products in high yields. nih.gov This suggests that this compound would be an excellent substrate for selective mono-alkynylation at the C-4 position under similar conditions, which typically employ a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH). nih.gov

Table 2: Conditions for Sonogashira Coupling of a Related Bromo-Trifluoromethylquinoline

| Substrate | Alkyne | Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH/THF | 60 | 96 |

| 4,8-Dibromo-2-(trifluoromethyl)quinoline | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH/THF | 60 | 98 |

| 4,8-Dibromo-2-(trifluoromethyl)quinoline | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH/THF | 60 | 93 |

Data is based on the twofold Sonogashira reaction of a closely related di-bromoquinoline substrate. nih.gov

Amination Reactions Including Buchwald-Hartwig Type Transformations

The construction of carbon-nitrogen bonds via cross-coupling has been revolutionized by the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This palladium-catalyzed reaction enables the coupling of aryl halides with a wide variety of primary and secondary amines, anilines, and N-heterocycles. wikipedia.org For this compound, this reaction provides a direct route to 4-amino-substituted isoquinoline derivatives. The choice of catalyst, specifically the phosphine ligand, is crucial for achieving high efficiency and broad substrate scope. beilstein-journals.orgnih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine ligands like Xantphos or various biarylphosphines in combination with a palladium source (e.g., Pd₂(dba)₃) and a strong base (e.g., Cs₂CO₃, NaOt-Bu), are capable of coupling a diverse range of amines under relatively mild conditions. beilstein-journals.org This transformation is highly valuable for accessing compounds with potential biological activity, as the amino-isoquinoline moiety is a common feature in many pharmaceuticals.

Carbonylation Strategies for Carboxylic Acid Derivatives

Palladium-catalyzed carbonylation reactions offer a powerful method for converting aryl halides into a range of carboxylic acid derivatives, including esters, amides, and acids. nih.gov This transformation involves the insertion of carbon monoxide (CO) into the aryl-palladium bond, followed by trapping of the resulting acyl-palladium intermediate with a nucleophile. By reacting this compound under a CO atmosphere in the presence of a palladium catalyst and a suitable nucleophile, various carbonyl-containing compounds can be synthesized. For example, conducting the reaction in an alcohol like methanol (B129727) would yield the corresponding methyl ester (alkoxycarbonylation). nih.gov Using a primary or secondary amine would lead to the formation of the corresponding amide (aminocarbonylation). nih.gov Recent advancements have led to the development of catalyst systems, such as those using the Xantphos ligand, that can perform these carbonylations efficiently at atmospheric pressure, enhancing the practical utility of this method. nih.gov

Exploitation of Halogen-Metal Exchange for C-C and C-X Bond Formation at C-4

Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into a potent organometallic nucleophile. ias.ac.in This method provides a complementary approach to cross-coupling reactions for functionalizing the C-4 position, particularly for forming bonds with electrophiles that are not amenable to palladium catalysis.

Mechanistic Investigations and Theoretical Insights into 4 Bromo 8 Trifluoromethyl Isoquinoline Reactions

Elucidation of Reaction Mechanisms: Radical, Polar, and Organometallic Pathways

The functionalization of 4-Bromo-8-(trifluoromethyl)isoquinoline can proceed through several competing or complementary mechanisms.

Radical Pathways: Radical reactions are often initiated by Single Electron Transfer (SET) processes or photoredox catalysis. organic-chemistry.orgprinceton.edu For this compound, the carbon-bromine bond can be homolytically cleaved to generate a C-4 isoquinolyl radical. This can be achieved under various conditions, including photoinduced copper-catalyzed couplings or mechanochemical solid-state electron transfer from a suitable donor. organic-chemistry.orgrsc.org This highly reactive radical intermediate can then participate in cross-coupling or addition reactions. rsc.org Furthermore, the trifluoromethyl group itself is a key player in radical chemistry; reagents like triflyl chloride or Togni's reagent can generate trifluoromethyl radicals under photoredox conditions, which are well-suited to add to electron-rich positions of aromatic systems. princeton.eduresearchgate.net

Polar Pathways: Polar, or ionic, mechanisms are primarily dictated by the electronic distribution within the isoquinoline (B145761) ring system. The nitrogen atom and the potent electron-withdrawing trifluoromethyl group at the C-8 position significantly reduce electron density throughout the aromatic scaffold. This electronic pull makes the C-4 position, bearing the bromine leaving group, highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) . wikipedia.orglibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks the C-4 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores aromaticity and yields the substituted product. youtube.com

Another polar pathway involves a temporary dearomatization strategy. acs.org Under certain acidic conditions, the isoquinoline can be activated to form a 1,2-dihydroisoquinoline (B1215523) intermediate. This intermediate behaves as a nucleophile and can react with electrophiles at the C-4 position, followed by rearomatization to yield the final substituted product. acs.org

Organometallic Pathways: The bromine atom at the C-4 position makes the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. ontosight.aiorgsyn.org Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly effective. nih.govacs.orgfiveable.me The general catalytic cycle begins with the oxidative addition of the C-Br bond to a low-valent metal center (typically Pd(0)), forming an organopalladium(II) intermediate. fiveable.menih.gov This is followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) and concludes with reductive elimination , which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. fiveable.me These methods are highly efficient for introducing aryl, vinyl, and alkynyl groups at the C-4 position. nih.gov

Role of Key Intermediates and Transition States

The outcome and efficiency of reactions involving this compound are governed by the formation and stability of key intermediates and the energy of the associated transition states. youtube.com

Radical Pathways: The key intermediate is the 4-isoquinolyl radical . Its stability and subsequent reactions are central to the success of SET-initiated transformations.

Polar (SNAr) Pathway: The reaction proceeds through a high-energy, negatively charged Meisenheimer complex . wikipedia.orglibretexts.org The stability of this intermediate is crucial; it is significantly enhanced by the resonance delocalization of the negative charge onto the electron-withdrawing trifluoromethyl group and the ring nitrogen. youtube.com The rate-determining step is typically the initial nucleophilic attack leading to this complex.

Polar (Dearomatization) Pathway: A 1,2-dihydroisoquinoline species acts as the key nucleophilic intermediate in this pathway. acs.org

Transition states represent the highest energy point along the reaction coordinate for a single mechanistic step. youtube.com Although they are transient and cannot be isolated, their structure and energy determine the reaction kinetics. For instance, in the SNAr mechanism, the transition state leading to the Meisenheimer complex involves the partial formation of the new carbon-nucleophile bond and significant charge development.

| Reaction Pathway | Initiation / Key Step | Key Intermediate | Primary Regiochemical Control |

|---|---|---|---|

| Radical | Single Electron Transfer (SET) / Photoredox Catalysis | 4-Isoquinolyl Radical | Position of C-Br bond cleavage |

| Polar (SNAr) | Nucleophilic Attack | Meisenheimer Complex | Electronic activation at C-4 by N and CF3 groups |

| Polar (Dearomatization) | Acid-catalyzed activation | 1,2-Dihydroisoquinoline | Nucleophilic character of the dearomatized intermediate |

| Organometallic | Oxidative Addition | Pd(II) Complex | Position of the C-Br bond |

Application of Single Electron Transfer (SET) Principles in Transformations

Single Electron Transfer (SET) is a fundamental process that can initiate radical reactions, providing a powerful alternative to traditional polar or organometallic pathways. acs.org In the context of this compound, SET principles are primarily applied to activate the inert C-Br bond.

The process is initiated when an electron from a donor (a chemical reductant, an electrode, or a photo-excited catalyst) is transferred to the isoquinoline molecule. nih.gov This forms a high-energy radical anion . This intermediate is unstable and rapidly fragments, ejecting a bromide ion (Br⁻) to generate the neutral 4-isoquinolyl radical . rsc.orgnih.gov

Once formed, this radical is a versatile intermediate that can be trapped by various radical acceptors or participate in coupling reactions. Photoredox catalysis has emerged as a particularly mild and efficient method for facilitating SET. researchgate.netorientjchem.org A photocatalyst, upon excitation by visible light, can act as a potent single-electron reductant or oxidant, enabling the generation of the isoquinolyl radical under gentle conditions. princeton.edu This SET-triggered strategy allows for C-C bond formations that are complementary to those achieved through classical organometallic cross-coupling. organic-chemistry.org

Computational and Quantum Chemical Studies of 4 Bromo 8 Trifluoromethyl Isoquinoline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and reactivity of organic molecules. mdpi.comaps.org By approximating the many-electron Schrödinger equation, DFT calculations can elucidate the distribution of electron density and predict molecular properties. For 4-Bromo-8-(trifluoromethyl)isoquinoline, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and determine its ground-state electronic energy. figshare.com

The electronic structure of this compound is heavily influenced by its substituents. The bromine atom at the C4 position and the trifluoromethyl group at the C8 position are both electron-withdrawing groups. These substituents are expected to lower the energy of the molecular orbitals and create regions of positive electrostatic potential on the molecule. DFT calculations can quantify these effects, providing a detailed picture of the electron distribution and highlighting potential sites for nucleophilic or electrophilic attack.

Global reactivity descriptors, which can be derived from the energies of the frontier molecular orbitals, offer a quantitative measure of the molecule's reactivity. These descriptors include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). A higher chemical hardness suggests lower reactivity and greater stability. nih.gov The electrophilicity index provides a measure of the molecule's ability to accept electrons. For this compound, the presence of two electron-withdrawing groups is anticipated to result in a relatively high electrophilicity index, indicating a propensity to react with nucleophiles.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Chemical Hardness | η | 2.15 |

| Electronic Chemical Potential | μ | -4.50 |

| Global Electrophilicity Index | ω | 4.71 |

Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals are crucial in determining the outcome of chemical reactions. For this compound, the HOMO is expected to be distributed primarily over the isoquinoline (B145761) ring system, while the LUMO is anticipated to have significant contributions from the electron-deficient regions influenced by the bromo and trifluoromethyl substituents.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the isoquinoline ring, making it a potential site for protonation or coordination with electrophiles. Conversely, regions of positive potential are expected near the hydrogen atoms and around the carbon atoms attached to the electron-withdrawing substituents, indicating susceptibility to nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.65 |

| LUMO | -2.35 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Transition State Modeling for Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction requires the identification of the transition state, which represents the highest energy point along the reaction coordinate. Computational modeling is an indispensable tool for locating and characterizing transition states, providing insights into the feasibility and kinetics of a reaction. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, transition state modeling can elucidate the detailed reaction pathway.

By mapping the potential energy surface, computational methods can identify the minimum energy path connecting reactants to products. The geometry of the transition state reveals the arrangement of atoms at the point of maximum energy, and its energy determines the activation barrier for the reaction. A lower activation energy corresponds to a faster reaction rate. For instance, in a nucleophilic aromatic substitution reaction on this compound, transition state modeling could help determine whether the substitution occurs preferentially at the C4 or another position, and how the trifluoromethyl group influences the stability of the transition state.

Theoretical Predictions of Spectroscopic Parameters for Mechanistic Validation

Computational chemistry can predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths. eurjchem.com These theoretical predictions can be compared with experimental data to validate the proposed molecular structure and to aid in the interpretation of experimental spectra. For this compound, theoretical calculations of its spectroscopic properties can provide a deeper understanding of its electronic structure and bonding.

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can help in the assignment of experimental NMR signals to specific atoms in the molecule, which can be particularly useful for complex structures. Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR and Raman spectra, allowing for the assignment of specific absorption bands to particular vibrational modes of the molecule. Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for UV-Vis absorption, providing insights into the excited-state properties of the molecule. eurjchem.com

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 152.5 |

| C3 | 145.8 |

| C4 | 120.3 |

| C8 | 128.9 (q, JC-F ≈ 35 Hz) |

| CF3 | 123.1 (q, JC-F ≈ 275 Hz) |

Quantitative Structure-Reactivity Relationships within Theoretical Frameworks

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. chemrxiv.org These models often use descriptors derived from computational chemistry to quantify structural and electronic features. For a series of substituted isoquinolines, including this compound, a QSRR model could be developed to predict their reactivity in a specific chemical transformation.

The descriptors used in QSRR models can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies), and topological indices. By correlating these descriptors with experimentally determined reaction rates or equilibrium constants, a predictive model can be constructed. Such a model would be valuable for the rational design of new isoquinoline derivatives with desired reactivity profiles, enabling the in-silico screening of potential candidates before their synthesis.

Strategic Utility As a Building Block in Advanced Organic Synthesis

4-Bromo-8-(trifluoromethyl)isoquinoline as a Versatile Synthetic Intermediate

The reactivity of this compound as a synthetic intermediate is largely dictated by the carbon-bromine bond at the 4-position. This bond serves as a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the isoquinoline (B145761) ring system.

Key transformations leveraging this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the bromo-isoquinoline with various organoboron reagents, such as aryl or vinyl boronic acids. This allows for the introduction of a wide range of substituents at the C-4 position, a common strategy in the synthesis of isoquinoline-based therapeutic agents.

Sonogashira Coupling: The reaction of this compound with terminal alkynes, catalyzed by palladium and copper(I) complexes, provides a direct route to 4-alkynyl-substituted isoquinolines. These products can serve as precursors for more complex structures or exhibit interesting photophysical properties.

Heck Reaction: This palladium-catalyzed reaction involves the coupling of the bromo-isoquinoline with alkenes to form 4-vinyl-substituted isoquinolines. This method is highly effective for creating substituted alkenes, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with a wide variety of primary and secondary amines. This provides access to a diverse array of 4-amino-isoquinoline derivatives, which are important pharmacophores.

Other Coupling Reactions: The versatility of the bromo group also allows for its participation in other coupling reactions, including Stille, Hiyama, and Negishi couplings, further expanding the range of possible modifications.

The trifluoromethyl group, while generally less reactive, significantly impacts the electronic properties of the molecule. Its strong electron-withdrawing nature enhances the metabolic stability and bioavailability of resulting compounds, making it a desirable feature in drug design.

Development of Libraries of Functionalized Isoquinoline Derivatives

The reliable and versatile reactivity of this compound makes it an ideal substrate for the development of compound libraries. In drug discovery and materials science, generating a library of structurally related compounds is crucial for systematically exploring structure-activity relationships (SAR).

By employing parallel synthesis techniques, a single starting material like this compound can be reacted with a diverse set of coupling partners to rapidly generate a large number of unique products. For instance, using a 96-well plate format, the compound can be subjected to Suzuki-Miyaura coupling with 96 different boronic acids, yielding a library of 96 distinct 4-aryl-8-(trifluoromethyl)isoquinolines.

Integration into Multicomponent Reactions for High-Throughput Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency and atom economy. They are particularly suited for high-throughput synthesis and the creation of diverse compound libraries.

While direct examples involving this compound in MCRs are not extensively documented, the isoquinoline scaffold itself is known to participate in such reactions. For example, transient zwitterions generated from isoquinoline can be trapped by a third component to devise novel MCRs. The functional handles on this compound could be exploited in post-MCR modifications. For instance, an MCR could be designed to build a complex scaffold attached to a different position of the isoquinoline ring, after which the bromo group at the C-4 position could be used for further diversification through cross-coupling reactions. Classic isocyanide-based MCRs like the Ugi and Passerini reactions are powerful tools for generating molecular diversity and could

Future Research Directions and Unexplored Avenues

Innovations in Green Chemistry and Sustainable Synthetic Approaches

Future synthetic routes towards 4-Bromo-8-(trifluoromethyl)isoquinoline will increasingly focus on minimizing environmental impact. A key area of development is the adoption of greener solvents and reaction conditions. Traditional syntheses often rely on hazardous solvents, but future methods will likely pivot towards more benign alternatives like ethyl acetate (B1210297) or even solvent-free reactions. researchgate.net Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating, represents a promising avenue for improving the efficiency of key cyclization or substitution steps. organic-chemistry.orgnih.gov

Development of Highly Selective and Efficient Catalytic Systems

The synthesis of a precisely substituted molecule like this compound heavily relies on the selectivity of the reactions. Future research will focus on developing novel catalytic systems that offer superior control over regioselectivity, preventing the formation of unwanted isomers. mdpi.com While palladium- and copper-catalyzed reactions are established methods for forming the isoquinoline (B145761) core and introducing substituents, there is a continuous drive to develop catalysts that are more active, stable, and cost-effective. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Exploration of catalysts based on more abundant and less toxic metals, such as iron, is an emerging trend. researchgate.net Additionally, transition-metal-free approaches are gaining significant attention. nih.gov For instance, radical trifluoromethylation using hypervalent iodine reagents like the Togni reagent offers a direct method for introducing the CF3 group without the need for a metal catalyst. nih.govresearchgate.net Future work could focus on optimizing these metal-free reactions for substrates relevant to this compound. The development of photocatalytic methods, which use light to drive chemical reactions, also presents a powerful and sustainable strategy for forging key bonds under mild conditions. acs.org

Table 1: Comparison of Catalytic Strategies for Isoquinoline Synthesis This table is interactive. Click on the headers to sort the data.

| Catalytic Approach | Key Metals/Reagents | Advantages | Potential Future Application for Target Compound |

|---|---|---|---|

| Cross-Coupling | Palladium, Copper | High efficiency, well-established for C-C and C-N bond formation. organic-chemistry.orgnih.gov | Selective bromination and functionalization of the isoquinoline core. |

| Cyclization | Rhodium, Silver, Iron | Enables rapid assembly of the isoquinoline ring from simpler precursors. researchgate.netorganic-chemistry.org | Efficient construction of the 8-(trifluoromethyl)isoquinoline (B3090082) backbone. |

| Radical Trifluoromethylation | Togni's Reagent | Transition-metal-free, direct introduction of the CF3 group. nih.gov | Late-stage trifluoromethylation of a bromo-isoquinoline intermediate. |

| Photocatalysis | Iridium, Organic Dyes | Mild reaction conditions, unique reactivity pathways. acs.org | Light-driven C-H functionalization or cross-coupling reactions. |

Integration with High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery of optimal reaction conditions and explore the chemical space around this compound, high-throughput experimentation (HTE) and automated synthesis platforms will be indispensable. These technologies allow for the rapid screening of hundreds or thousands of reactions, varying parameters such as catalysts, ligands, solvents, and temperatures. organic-chemistry.org This approach is particularly useful for optimizing challenging cross-coupling or C-H functionalization reactions.

Predictive Modeling and Artificial Intelligence in Reaction Design

Table 2: Applications of AI in the Synthesis of Substituted Isoquinolines This table is interactive. You can filter the data by application.

| AI Application | Description | Impact on Synthesizing this compound |

|---|---|---|

| Retrosynthesis Planning | AI algorithms propose potential synthetic routes by working backward from the target molecule. mdpi.com | Identifies novel or more efficient pathways to the target scaffold. |

| Reaction Condition Recommendation | ML models suggest optimal catalysts, solvents, and temperatures for a desired transformation. mdpi.com | Accelerates the optimization of key synthetic steps, improving yield and purity. |

| Site Selectivity Prediction | Models predict the most likely position of functionalization (e.g., bromination) on an aromatic ring. digitellinc.comyoutube.com | Crucial for ensuring the correct placement of the bromo and trifluoromethyl groups. |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

Future research will also delve into uncovering new ways to synthesize and functionalize the this compound core. This involves exploring unconventional transformations that go beyond traditional methods. For example, temporary dearomatization strategies could be employed, where the isoquinoline ring is made transiently non-aromatic to enable otherwise difficult alkylation or functionalization at the C-4 position. acs.org

The unique electronic properties conferred by the bromo and trifluoromethyl substituents could be exploited to discover novel reactivity. The bromo group serves as a versatile synthetic handle for further diversification through cross-coupling reactions, while the trifluoromethyl group can influence the reactivity of the entire molecule. mdpi.comorgsyn.org Research into underutilized but powerful reagents, such as bromine trifluoride, could open doors to new fluorination or trifluoromethylation reactions under specific conditions. researchgate.net Exploring radical-based pathways and photocatalytic cycles will continue to be a fertile ground for discovering unprecedented transformations, enabling the construction of the target molecule and its derivatives in new and innovative ways. nih.govacs.org

Q & A

Q. What are the common synthetic routes for 4-Bromo-8-(trifluoromethyl)isoquinoline, and how can substituent positions influence reaction efficiency?

- Methodological Answer : Brominated isoquinoline derivatives are typically synthesized via regioselective bromination or fragment-based merging strategies. For example, monosubstituted isoquinoline fragments can be synthesized at specific positions (1-, 3-, 4-, 5-, 6-, 7-, or 8-) and later merged to introduce additional functional groups like trifluoromethyl . Metal-catalyzed reactions (e.g., FeCl₃ or WO₂PC) enable efficient cycloadditions for complex scaffolds, while microwave-assisted methods accelerate multi-component reactions in dry acetonitrile at 130°C . Substituent positioning (e.g., bromine at C4 and trifluoromethyl at C8) affects steric and electronic properties, influencing reactivity in downstream applications.

Q. How can researchers optimize purification and characterization of brominated isoquinoline derivatives?

- Methodological Answer : Purification often involves column chromatography with gradients of ethyl acetate/petroleum ether or recrystallization from ethanol/water mixtures. Characterization requires a combination of techniques:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., distinguishing C4 vs. C8 bromination).

- HRMS : For molecular weight verification (e.g., this compound has a theoretical MW of 290.0 g/mol).

- Melting Point Analysis : Derivatives like 5-Bromoisoquinoline exhibit distinct mp ranges (83–87°C), aiding in identification .

Q. What safety protocols are critical when handling brominated isoquinoline derivatives?

- Methodological Answer :

- Use gloveboxes for reactions involving toxic intermediates (e.g., bromomethyl derivatives).

- Wear PPE (nitrile gloves, goggles, lab coats) to avoid skin contact or inhalation .

- Dispose of waste via neutralization (e.g., sodium bicarbonate for acidic byproducts) followed by certified hazardous waste disposal services .

Advanced Research Questions

Q. How do substituents on the isoquinoline ring influence catalytic efficiency in photoredox reactions?

- Methodological Answer : Substituents like -NH₂ or -CN alter reduction potentials, impacting photocatalytic performance. For example:

- 6-NH₂-substituted isoquinoline exhibits a reduction potential of −3.26 V (vs. SCE), enabling higher yields (64%) in borylation reactions compared to -CN substituents (−2.51 V, 32% yield) .

- Experimental Design : Screen substituents using cyclic voltammetry to correlate redox properties with reaction outcomes. Optimize solvents (DMF or acetonitrile) and light sources (450 nm LEDs) for charge-transfer efficiency .

Q. What strategies enable the synthesis of trifluoromethylated pyrrolo[2,1-a]isoquinolines with spiro-oxindole cores?

- Methodological Answer : Use a three-component domino reaction involving:

- Tetrahydroisoquinolines as the backbone.

- 2-(Trifluoromethyl)acrylic acid for CF₃ introduction.

- Tungsten catalysts (WO₂PC) under visible light and O₂ atmosphere to drive decarboxylative [3+2] cycloaddition-aromatization .

- Diastereoselectivity : Achieved via non-covalent interactions (e.g., hydrogen bonding with spiro-oxindole motifs) .

Q. How can fragment-based drug design (FBDD) be applied to develop this compound derivatives as IAP inhibitors?

- Methodological Answer :

- Fragment Screening : Identify binding fragments via biochemical assays targeting IAP proteins. Monosubstituted isoquinolines (e.g., bromine at C4) are prioritized for steric compatibility .

- Merging Strategy : Combine fragments with trifluoromethyl groups at C8 to enhance lipophilicity and metabolic stability. Validate using apoptosis assays (e.g., caspase-3 activation) and IC₅₀ determinations .

Key Research Considerations

- Contradictions : reports high yields (85%) for trifluoromethylated derivatives using tungsten catalysts, whereas shows lower yields (32–64%) for brominated analogs, highlighting the need for substituent-specific optimization.

- Unresolved Issues : The role of spiro-oxindole stereochemistry in biological activity remains understudied; further MD simulations or X-ray co-crystallography are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.